Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate
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Overview
Description
“Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate” is a compound used in proteomics research . It has a molecular weight of 316.20 and a molecular formula of C9H17O10P .
Molecular Structure Analysis
The molecular structure of “Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate” is represented by the formula C9H17O10P . It has a molecular weight of 316.20 .Physical And Chemical Properties Analysis
“Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate” appears as an oil and is soluble in water . It should be stored at -20° C .Scientific Research Applications
Synthesis and Analysis of 3-Deoxy-D-arabino-Heptulosonic Acid 7-Phosphate :
- Adlersberg and Sprinson (1984) synthesized 3-Deoxy-D-arabino-2-heptulosonic acid 7-phosphate, a critical intermediate in aromatic amino acid biosynthesis, from Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate. Their method involved phosphorylation and hydrolysis steps (Adlersberg & Sprinson, 1984).
- Frost and Knowles (1984) described a chemical synthesis process for the same compound and compared it with a biological approach using Escherichia coli auxotrophs, highlighting the efficiency of the chemical synthesis (Frost & Knowles, 1984).
Crystallography and Circular Dichroism for Anomeric Configuration Analysis :
- Charon et al. (1983) determined the molecular geometry of Methyl (Methyl 3-Deoxy-D-arabino-2-heptulopyranosid)onate via X-ray crystallography and circular dichroism, providing insights into the structure and chirality of this class of compounds (Charon et al., 1983).
Development of Novel Chemical Syntheses :
- Młynarski and Banaszek (1996) developed a novel synthesis route for Methyl (Methyl 3-Deoxy-α-D-arabino-hept-2-ulopyranosid)onate and its 2-deoxy analogue. Their approach involved transformations of glucopyranosyl cyanide precursors (Młynarski & Banaszek, 1996).
Biochemical Applications and Enzyme Inhibition Studies :
- Walker, Cumming, and Parker (2009) synthesized compounds mimicking reaction intermediates of 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase, an enzyme in the shikimate pathway. They evaluated these compounds as inhibitors, contributing to potential drug development strategies (Walker, Cumming, & Parker, 2009).
Insights into Active Site Plasticity of Mycobacterium tuberculosis Enzyme :
- Reichau and Parker (2013) studied the active site plasticity of 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase from Mycobacterium tuberculosis, providing valuable information for the development of inhibitors against this critical enzyme (Reichau & Parker, 2013).
Safety And Hazards
properties
IUPAC Name |
methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQADXROFHHYNJ-JBPTWFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71771936 |
Citations
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